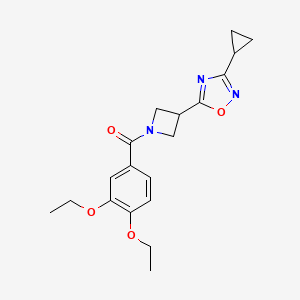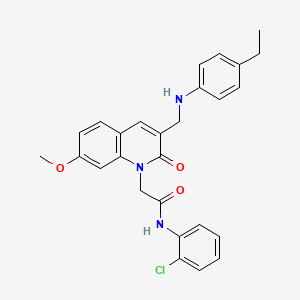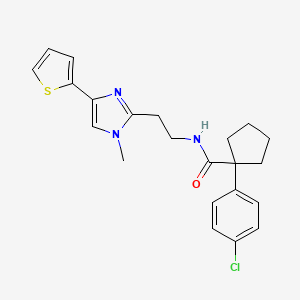methanone CAS No. 692733-13-4](/img/structure/B3013112.png)
[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl](3,4,5-trimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinylmethanone: is a complex organic compound that features both isoquinoline and trimethoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinylmethanone typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones. Reduction : Reduction of the carbonyl group can yield the corresponding alcohol. Substitution : The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Biology Medicine : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry : It can be used in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinylmethanone involves its interaction with various molecular targets. The compound can inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate ERK2 protein. These actions are mediated through oxidative mechanisms and inhibition of phosphorylation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-dimethoxy-3,4-dihydroisoquinoline: Shares the isoquinoline core but lacks the trimethoxyphenyl group.
3,4,5-trimethoxybenzoyl chloride: Contains the trimethoxyphenyl group but lacks the isoquinoline core.
Uniqueness
- The combination of isoquinoline and trimethoxyphenyl groups in 6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinylmethanone provides unique chemical properties and biological activities that are not observed in the individual components.
Propriétés
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-24-16-8-13-6-7-22(12-15(13)11-17(16)25-2)21(23)14-9-18(26-3)20(28-5)19(10-14)27-4/h8-11H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZARFJLMKXMFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)


![2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3013033.png)



![5-Bromo-3-cyclobutyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3013040.png)
![N-[(2-chlorophenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B3013041.png)

![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![N-(5-chloro-2-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B3013048.png)

![6-((2-Methylbenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013051.png)
